molecular formula C13H19BrN2O2 B8010332 [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester

[2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B8010332
M. Wt: 315.21 g/mol
InChI Key: GYXPOVYGRXGVBV-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring an ethyl backbone substituted with a 3-bromo-phenyl group and an amino group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability and modulating solubility during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXPOVYGRXGVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143356
Record name Carbamic acid, N-[2-amino-2-(3-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-07-5
Record name Carbamic acid, N-[2-amino-2-(3-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-amino-2-(3-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common approach is:

    Bromination of Phenyl Group: The starting material, a phenyl derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.

    Formation of Aminoethyl Group: The brominated phenyl compound is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group.

    Carbamate Formation: The final step involves the reaction of the aminoethyl compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the brominated phenyl group, converting it to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and conditions such as heating or the use of catalysts.

Major Products:

    Oxidation: Products may include oxidized derivatives of the aminoethyl group.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its role as a neutral endopeptidase (NEP) inhibitor . NEP is an enzyme that degrades several bioactive peptides, including atrial natriuretic peptide (ANP), which plays a crucial role in cardiovascular regulation. By inhibiting NEP, the compound can enhance the effects of these peptides, making it a candidate for treating conditions such as hypertension and heart failure .

Case Studies:

  • Hypertension Treatment : Research indicates that NEP inhibitors can effectively lower blood pressure by prolonging the action of natriuretic peptides. In animal models, compounds similar to [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester have shown significant reductions in systolic blood pressure .
  • Heart Failure Management : Clinical trials have demonstrated that NEP inhibitors can improve cardiac function and reduce hospitalizations related to heart failure. The compound's ability to potentiate ANP effects suggests its potential in managing heart failure symptoms .

Biochemical Research

The compound is utilized in biochemical assays to study the mechanisms of peptide degradation and the physiological roles of NEP. Its structural properties allow researchers to explore modifications that could enhance its inhibitory effects on NEP.

Applications:

  • Peptide Metabolism Studies : Investigating how NEP inhibitors affect the metabolism of various peptides can provide insights into their physiological roles and therapeutic potentials.
  • Drug Design : The structure of this carbamate derivative serves as a scaffold for developing more potent NEP inhibitors through structure-activity relationship (SAR) studies .

Mechanism of Action

The mechanism of action of [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated phenyl group and the aminoethyl carbamate structure allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Key Compounds:
Compound Name Substituent Electronic Effect Molecular Weight (g/mol) Reference
[2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester 3-Bromo-phenyl Electron-withdrawing ~280 (estimated) N/A
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate 4-Methoxy-phenyl Electron-donating 252.31
[2-(4-Fluoro-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester 4-Fluoro-phenyl + hydroxyimino Electron-withdrawing (F) + Polar (N-OH) 268.28
(2-Amino-benzyl)-carbamic acid tert-butyl ester 2-Amino-benzyl Electron-donating (NH₂) 222.29
(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester 4-Amino-2-methyl-phenyl Electron-donating (NH₂) + Steric (CH₃) 222.28

Analysis :

  • Electron-donating groups (e.g., OCH₃, NH₂) improve solubility in polar solvents and may enhance interactions with biological targets, as seen in physostigmine-like activity .

Stability :

  • The Boc group confers stability under basic and nucleophilic conditions but is cleaved under acidic conditions (e.g., TFA/DCM) .
  • Disubstituted carbamic esters (e.g., dimethylcarbamic esters) exhibit enhanced stability compared to monosubstituted analogs, as noted in physostigmine-like compounds .

Physical and Chemical Properties

  • Polar substituents (e.g., OCH₃ in ) enhance water solubility.
  • Melting Points: Boc derivatives typically have melting points between 90–150°C, influenced by substituents. For example, (2-Amino-benzyl)-carbamic acid tert-butyl ester melts at 93°C .

Biological Activity

[2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester, also known by its chemical structure C13H19BrN2O2, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its anti-inflammatory and anticancer properties, along with relevant case studies and research findings.

The compound features a bromo-substituted phenyl group attached to a carbamic acid moiety, which is known to influence its biological interactions. The presence of the tert-butyl ester enhances its lipophilicity, potentially affecting its bioavailability and cellular uptake.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have demonstrated that derivatives with carbamic acid structures can inhibit the NF-κB pathway, a crucial regulator of inflammatory responses. Inhibition of NF-κB has been linked to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in various inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activity

Compound TypeMechanism of ActionIC50 (µM)References
Carbamic Acid DerivativesNF-κB Inhibition2.83
Similar CompoundsReduced Cytokine ExpressionN/A

Anticancer Activity

The anticancer potential of this compound has been evaluated in various in vitro studies. Compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines, including hypopharyngeal tumor cells. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms .

Case Study: Cytotoxicity in Cancer Models
A recent study investigated the cytotoxic effects of related compounds on FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than conventional chemotherapeutics like bleomycin, suggesting a promising avenue for further development .

Table 2: Anticancer Activity Overview

Compound TypeCancer Cell LineMechanism of ActionEfficacy (Relative)References
Bromo-substituted CarbamatesFaDu HypopharyngealApoptosis InductionHigher than Bleomycin
Similar CompoundsVarious Cancer LinesCell Cycle ArrestN/A

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that the introduction of bulky groups at specific positions can enhance activity while maintaining selectivity for target pathways. The presence of the bromo group appears to play a critical role in modulating these effects, potentially through enhanced interactions with biological targets.

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